molecular formula C18H30N4O4S2 B3177400 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide CAS No. 1591732-98-7

2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide

Cat. No.: B3177400
CAS No.: 1591732-98-7
M. Wt: 430.6 g/mol
InChI Key: NLNZIPCPNKPHOK-UHFFFAOYSA-N
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Description

2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide is a chemical compound with the molecular formula C18H30N4O4S2 and a molecular weight of 430.59 g/mol . This compound is known for its unique structure, which includes two ethylthio groups attached to a terephthalohydrazide core. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide involves several steps. One common method includes the reaction of 2,5-dihydroxyterephthalohydrazide with 3-(ethylthio)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiols.

    Substitution: The ethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide involves its interaction with molecular targets through its ethylthio groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This property is particularly useful in applications such as metal ion sensing and catalysis .

Comparison with Similar Compounds

2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide can be compared with other similar compounds like:

    2,5-Bis(3-(methylthio)propoxy)terephthalohydrazide: This compound has methylthio groups instead of ethylthio groups, which can affect its reactivity and interaction with metal ions.

    2,5-Bis(3-(propylthio)propoxy)terephthalohydrazide: The presence of propylthio groups can lead to different chemical properties and applications.

    2,5-Bis(3-(butylthio)propoxy)terephthalohydrazide: The longer butylthio groups can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

2,5-bis(3-ethylsulfanylpropoxy)benzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4S2/c1-3-27-9-5-7-25-15-11-14(18(24)22-20)16(12-13(15)17(23)21-19)26-8-6-10-28-4-2/h11-12H,3-10,19-20H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNZIPCPNKPHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCOC1=CC(=C(C=C1C(=O)NN)OCCCSCC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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